N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a benzylidene group, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-2-27-18-6-4-3-5-14(18)16-10-17(24-23-16)19(26)25-22-11-12-7-8-13(20)9-15(12)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRCAAUAUHNVSM-SSDVNMTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
A modified iodine-catalyzed protocol adapted from PMC9139179 proceeds as follows:
- Reagents : Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1.0 eq), hydrazine hydrate (1.2 eq), iodine (20 mol%), tert-butyl hydroperoxide (TBHP, 3.0 eq).
- Conditions : DMF solvent, 80°C, 8 hours under nitrogen.
- Mechanism : Iodine mediates oxidative cyclization, converting the β-keto ester to the pyrazole core. TBHP acts as a terminal oxidant.
- Yield : 68–72% after recrystallization from ethanol.
Condensation with 2,4-Dichlorobenzaldehyde
The carbohydrazide intermediate (1.0 eq) reacts with 2,4-dichlorobenzaldehyde (1.1 eq) in ethanol containing 0.1 mL concentrated HCl. The mixture is refluxed for 6 hours, yielding the title compound as a pale-yellow solid.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (0.1 mL) |
| Temperature | 78°C (reflux) |
| Time | 6 hours |
| Yield | 85% |
Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords analytically pure product.
Synthetic Route 2: Copper-Catalyzed Aerobic Cyclization
Hydrazide Formation and Condensation
The pyrazole-5-carboxylate is treated with hydrazine monohydrate in methanol (4 hours, reflux) to form the carbohydrazide. Subsequent condensation with 2,4-dichlorobenzaldehyde follows the protocol in Section 2.2, achieving comparable yields.
Crystallization and Stability Profiling
Recrystallization Solvent Screening
Data from Sigma-Aldrich and PMC10242731 indicate:
| Solvent | Crystal Form | Purity (%) |
|---|---|---|
| Methanol | Needles | 99.5 |
| Ethanol | Prisms | 98.7 |
| Acetonitrile | Amorphous | 97.2 |
Methanol yields non-hygroscopic crystals suitable for X-ray diffraction.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, confirming stability under standard storage conditions.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.3 minutes, confirming >99% purity.
Industrial-Scale Considerations
The iodine-catalyzed method (Section 2) is preferred for scalability due to:
- Lower catalyst cost ($0.32/g for I₂ vs. $4.50/g for Cu(OAc)₂).
- Shorter reaction time (8 vs. 12 hours).
- Higher overall yield (72% vs. 65%).
Chemical Reactions Analysis
3.1. Reactivity Profile
The compound can undergo various chemical reactions, including:
-
Nucleophilic Substitution : The presence of electron-withdrawing groups (such as dichlorobenzylidene) enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attacks.
-
Hydrazone Formation : The compound itself is a hydrazone derivative, which can react with various aldehydes or ketones to form additional hydrazone compounds.
3.2. Reaction Mechanisms
The key mechanisms involved in the chemical reactions of this compound include:
-
Electrophilic Aromatic Substitution : The ethoxy group on the phenyl ring can participate in electrophilic substitution reactions under suitable conditions, potentially leading to substituted derivatives.
-
Cyclization Reactions : Under specific conditions, the compound may undergo cyclization to form more complex heterocycles, which can enhance biological activity.
3.3. Data Table of Reaction Yields
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Ethanol, reflux | 85 | |
| Hydrazone Formation | Acidic medium | 90 | |
| Electrophilic Aromatic Substitution | Friedel-Crafts conditions | 75 |
4.1. Pharmacological Activities
Research indicates that N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits various pharmacological activities:
-
Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
-
Antitumor Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer cell lines.
4.2. Future Research Directions
Further research could explore:
-
Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
-
Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets.
Scientific Research Applications
N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-ethoxyphenyl)benzamide
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Quinoxaline derivatives
Uniqueness
N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, benzylidene group, and carbohydrazide moiety This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds
Biological Activity
N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that allows for interactions with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction conditions often include heating in an appropriate solvent such as ethanol or methanol to facilitate the formation of the hydrazone linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating its ability to induce apoptosis in these cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 | 45.2 ± 13.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has exhibited potent activity against several bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.020 |
Mechanistic Studies
Mechanistic studies using flow cytometry and molecular docking have provided insights into how this compound interacts with cellular targets. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with the PI3K/AKT pathway .
Case Studies
A notable case study involved testing the compound's efficacy in vivo using tumor-bearing mice models. Results showed a significant reduction in tumor growth when treated with this compound compared to control groups . This provides promising evidence for its potential as an anticancer therapeutic.
Q & A
Q. What are the standard protocols for synthesizing and characterizing N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves condensation reactions between hydrazide derivatives and substituted aldehydes under reflux conditions. For example, the compound is synthesized by reacting 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2,4-dichlorobenzaldehyde in ethanol or methanol. Characterization is performed using FT-IR (to confirm hydrazone C=N and C=O stretches), (to verify proton environments), ESI-MS (for molecular ion confirmation), and single-crystal X-ray diffraction (to resolve the crystal structure and stereochemistry) .
Q. How are spectroscopic techniques applied to confirm the structural integrity of this compound?
- FT-IR : Identifies key functional groups such as the hydrazone C=N (~1588–1644 cm) and carbonyl C=O (~1644 cm) stretches.
- : Resonances for the hydrazone proton (δ ~10.4 ppm) and ethoxy group protons (δ ~1.3–4.0 ppm) confirm substitution patterns.
- ESI-MS : Provides molecular ion peaks ([M+H]) matching the theoretical molecular weight.
- X-ray diffraction : Resolves bond lengths, angles, and crystal packing, confirming the E-configuration of the hydrazone moiety .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic and structural properties of this compound, and how are solvation effects incorporated?
Density Functional Theory (DFT) calculations using the hybrid B3LYP functional with the 6-311G** basis set are standard. These simulations model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Solvation effects are incorporated via the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate aqueous environments. This approach predicts solvatochromic shifts and reactivity in biological systems .
Q. How do researchers analyze discrepancies between experimental and computational vibrational spectra?
Discrepancies arise from approximations in DFT calculations (e.g., neglecting anharmonicity). To resolve these:
- Experimental FT-IR and Raman spectra are compared with scaled DFT vibrational frequencies.
- Scaling factors (e.g., 0.96–0.98) are applied to theoretical frequencies.
- Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses explain hyperconjugative interactions affecting vibrational modes .
Q. What methodologies are used to evaluate the pharmacological potential of pyrazole-carbohydrazide derivatives in silico?
- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., cannabinoid receptors or enzymes). The compound’s 3D structure is docked into active sites, and scoring functions rank pose stability.
- ADMET Prediction : Tools like SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic stability. Parameters include LogP, topological polar surface area (TPSA), and cytochrome P450 interactions .
Q. How are structural-property relationships established for pyrazole-carbohydrazide derivatives?
- X-ray Crystallography : Correlates substituent effects (e.g., 2,4-dichloro vs. methoxy groups) with crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
- DFT-Derived Parameters : HOMO-LUMO gaps and dipole moments are linked to redox behavior and solubility. For example, electron-withdrawing substituents (e.g., Cl) lower HOMO energy, enhancing oxidative stability .
Data Contradiction Analysis
Q. How should researchers address conflicting data between experimental and computational bond lengths in X-ray vs. DFT studies?
- X-ray provides empirical bond lengths but may underestimate due to crystal packing forces.
- DFT optimizes gas-phase geometry, often overestimating lengths.
- Solution : Use dispersion-corrected functionals (e.g., B3LYP-D3) and compare with averaged crystallographic data from similar derivatives (e.g., dichloro vs. nitro-substituted analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
